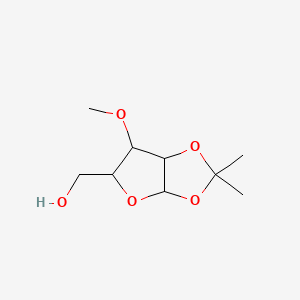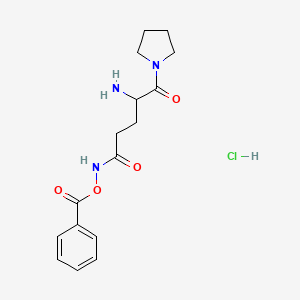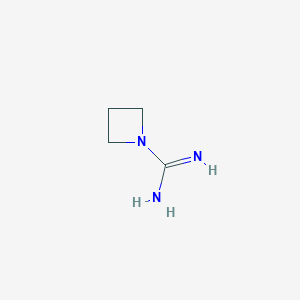
Azetidine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine-1-carboximidamide is a nitrogen-containing heterocyclic compound with a four-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azetidine-1-carboximidamide can be synthesized through several methods, including ring contraction, cycloaddition reactions, and C–H activation. . This reaction typically proceeds under photochemical conditions, providing a straightforward route to functionalized azetidines.
Industrial Production Methods
Industrial production of this compound often involves large-scale cycloaddition reactions and coupling with Grignard reagents. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
Azetidine-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-1-carboxylic acid derivatives, while reduction can produce azetidine-1-carboxamides .
Wissenschaftliche Forschungsanwendungen
Azetidine-1-carboximidamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of azetidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the four-membered ring, which facilitates bond cleavage and functionalization under appropriate conditions . This unique reactivity allows it to participate in various biochemical processes and exert its effects on target molecules.
Vergleich Mit ähnlichen Verbindungen
Azetidine-1-carboximidamide can be compared with other similar compounds, such as aziridines and pyrrolidines:
Aziridines: These three-membered ring compounds are less stable and more reactive than azetidines due to higher ring strain.
The uniqueness of this compound lies in its balance of stability and reactivity, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C4H9N3 |
|---|---|
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
azetidine-1-carboximidamide |
InChI |
InChI=1S/C4H9N3/c5-4(6)7-2-1-3-7/h1-3H2,(H3,5,6) |
InChI-Schlüssel |
YOYWPDYQVWWKMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1H-imidazol-5-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B12282476.png)
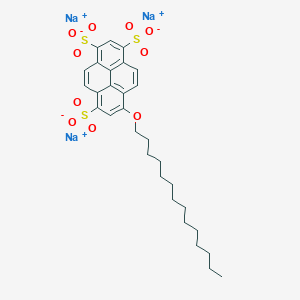
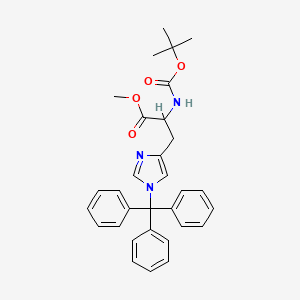
![5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0^{2,7}.0^{4,6}]heptane-1-carboxylic acid](/img/structure/B12282487.png)

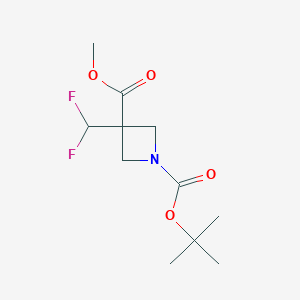
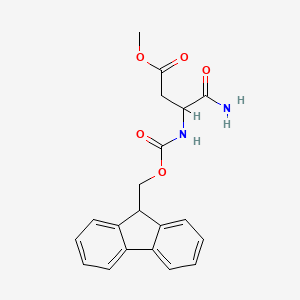
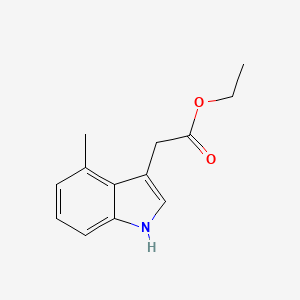
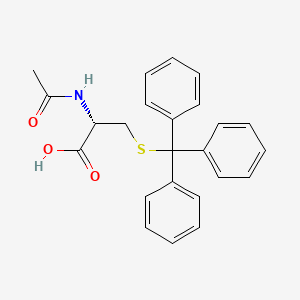
![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;copper(1+);iron(2+);hexacyanide](/img/structure/B12282527.png)
